5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile
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Overview
Description
“5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is a compound with the molecular formula C19H14N6 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Molecular Structure Analysis
The molecular structure of “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is characterized by a pyrazole ring bound to a phthalazine ring, with a methylphenyl group attached to the phthalazine ring .Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile . A variety of catalysts and reagents have been studied for this reaction .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 5-aminopyrazole-4-carbonitrile scaffold serves as a valuable building block for designing novel drugs. Researchers explore its potential as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and even anti-tumor agent . Its diverse biological activities make it an attractive candidate for drug discovery.
Antileishmanial and Antimalarial Agents
Specific derivatives of this compound have demonstrated promising activity against parasitic diseases. For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited significant antileishmanial and antimalarial effects in experimental models . Further exploration of related analogs could lead to effective treatments.
Catalysis and Green Chemistry
The one-pot synthesis of 5-amino-1 H -pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water exemplifies the application of green chemistry principles. This method combines green solvents and heterogeneous catalysts, making it environmentally benign . Researchers continue to explore similar catalysts for sustainable chemical transformations.
Biological Activity Studies
Researchers investigate the compound’s interactions with biological targets, such as cannabinoid receptors (hCB1 and hCB2) and p38 kinase inhibitors . Understanding its mode of action and binding affinity can guide drug design and optimization.
Materials Science and Nanotechnology
Metal oxide catalysts supported on inorganic oxide surfaces (e.g., alumina, silica) have gained attention. The use of alumina–silica-supported MnO2 in the synthesis of pyrazoles under aqueous conditions highlights the potential for innovative materials in catalysis . This area bridges chemistry and materials science.
Mechanism of Action
While the specific mechanism of action for “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” is not mentioned in the search results, it’s worth noting that 5-aminopyrazole derivatives are potential biologically active scaffolds due to their wide applications in pharmaceuticals . These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Future Directions
The future directions for “5-Amino-1-[4-(4-methylphenyl)phthalazinyl]pyrazole-4-carbonitrile” and similar compounds could involve further exploration of their potential applications in the pharmaceutical and agrochemical industries . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
properties
IUPAC Name |
5-amino-1-[4-(4-methylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-12-6-8-13(9-7-12)17-15-4-2-3-5-16(15)19(24-23-17)25-18(21)14(10-20)11-22-25/h2-9,11H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCSPFFQGNADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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